6-Quinolinamine, N-[(3-nitrophenyl)methylene]-
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Overview
Description
N-(3-Nitrobenzylidene)quinolin-6-amine is a heterocyclic compound with the molecular formula C16H11N3O2. It is a derivative of quinoline, a class of compounds known for their wide range of applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of a nitro group attached to a benzylidene moiety, which is further linked to a quinoline ring system. The unique structure of N-(3-Nitrobenzylidene)quinolin-6-amine makes it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Nitrobenzylidene)quinolin-6-amine typically involves the condensation of 3-nitrobenzaldehyde with quinolin-6-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of N-(3-Nitrobenzylidene)quinolin-6-amine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-(3-Nitrobenzylidene)quinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinoline derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline compounds.
Scientific Research Applications
N-(3-Nitrobenzylidene)quinolin-6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(3-Nitrobenzylidene)quinolin-6-amine involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, thereby exerting its antimicrobial and anticancer effects. The nitro group plays a crucial role in the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Quinoline: A parent compound with a wide range of applications in medicinal chemistry.
N-(3-Nitrobenzylidene)aniline: Similar structure but lacks the quinoline ring, resulting in different chemical and biological properties.
N-(3-Nitrobenzylidene)pyridine: Contains a pyridine ring instead of a quinoline ring, leading to variations in reactivity and applications
Uniqueness: N-(3-Nitrobenzylidene)quinolin-6-amine is unique due to its combination of a nitrobenzylidene moiety with a quinoline ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
84922-42-9 |
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Molecular Formula |
C16H11N3O2 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-N-quinolin-6-ylmethanimine |
InChI |
InChI=1S/C16H11N3O2/c20-19(21)15-5-1-3-12(9-15)11-18-14-6-7-16-13(10-14)4-2-8-17-16/h1-11H |
InChI Key |
ULXKPFPPKHPTAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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